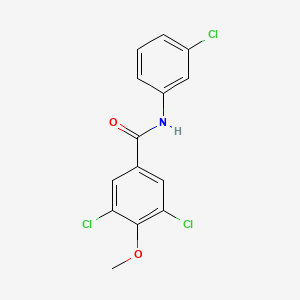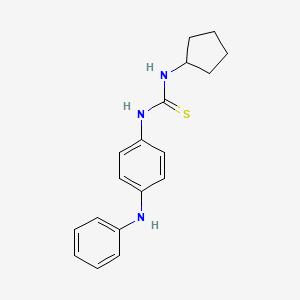![molecular formula C14H12BrN3O4S B5813849 2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)
2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BNTA and is a member of the acetohydrazide family of compounds. BNTA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various scientific fields.
作用机制
The mechanism of action of BNTA as an enzyme inhibitor involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. The exact mechanism of action of BNTA varies depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects
BNTA has been found to have a wide range of biochemical and physiological effects. In addition to its enzyme inhibitory properties, BNTA has also been found to have antioxidant and anti-inflammatory properties. These properties make BNTA a valuable tool in the study of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
实验室实验的优点和局限性
One of the main advantages of using BNTA in lab experiments is its high potency as an enzyme inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. Additionally, BNTA has been found to have low toxicity, making it a safer alternative to other enzyme inhibitors.
One of the main limitations of using BNTA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the covalent bond formed between BNTA and the enzyme can be difficult to break, making it difficult to reverse the inhibitory effect of the compound.
未来方向
There are several future directions for the use of BNTA in scientific research. One potential application is in the development of new therapies for Alzheimer's disease. BNTA has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a key role in the development of Alzheimer's disease. Additionally, BNTA has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of this disease.
Another potential application of BNTA is in the development of new cancer therapies. BNTA has been found to inhibit the activity of several enzymes that are overexpressed in cancer cells, making it a potential target for the development of new cancer therapies.
In conclusion, BNTA is a valuable tool in scientific research due to its unique properties. Its high potency as an enzyme inhibitor and its wide range of biochemical and physiological effects make it a valuable tool in the study of several diseases. While there are limitations to its use in lab experiments, the future directions for the use of BNTA in scientific research are promising.
合成方法
The synthesis of BNTA involves the reaction of 2-(4-bromo-2-nitrophenoxy)acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with 1-(2-thienyl)ethanone to yield the final product, BNTA. This synthesis method has been optimized to produce high yields of BNTA with minimal impurities.
科学研究应用
BNTA has been widely used in scientific research as a tool to study various biological processes. One of the main applications of BNTA is in the study of enzyme inhibition. BNTA has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in several physiological processes, and the inhibition of these enzymes by BNTA has been found to have therapeutic potential in the treatment of several diseases.
属性
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O4S/c1-9(13-3-2-6-23-13)16-17-14(19)8-22-12-5-4-10(15)7-11(12)18(20)21/h2-7H,8H2,1H3,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXBEPMOOAAVMK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)


![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)



![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)

![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)